molecular formula C18H27NO2 B12058637 3-oxo-N-phenyldodecanamide

3-oxo-N-phenyldodecanamide

Cat. No.: B12058637
M. Wt: 289.4 g/mol
InChI Key: GYOZLHQAMICVMN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-N-phenyldodecanamide typically involves the reaction of dodecanoic acid with aniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-oxo-N-phenyldodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

3-oxo-N-phenyldodecanamide exerts its effects by inhibiting the LasR receptor in Pseudomonas aeruginosa. The compound mimics the native 3-oxo-C12 AHL signal, binding to the LasR receptor and preventing the natural ligand from activating the receptor. This inhibition disrupts quorum sensing, a process critical for bacterial communication and biofilm formation .

Comparison with Similar Compounds

Uniqueness: 3-oxo-N-phenyldodecanamide is unique due to its non-hydrolysable aniline head group, which provides strong inhibition of the LasR receptor. This distinguishes it from other similar compounds that may not have the same inhibitory strength or stability .

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

3-oxo-N-phenyldodecanamide

InChI

InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-11-14-17(20)15-18(21)19-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3,(H,19,21)

InChI Key

GYOZLHQAMICVMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

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